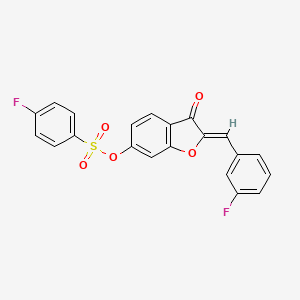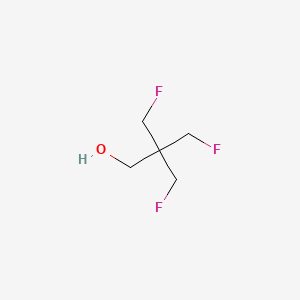![molecular formula C24H23Cl2N3S B15111239 5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111239.png)
5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes tert-butyl, chlorobenzyl, and chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of Substituents: The tert-butyl, chlorobenzyl, and chlorophenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure high yields and selectivity.
Final Assembly: The final step involves the coupling of the sulfanyl group with the chlorobenzyl moiety, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C24H23Cl2N3S |
|---|---|
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
5-tert-butyl-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylsulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H23Cl2N3S/c1-15-22(17-7-11-19(26)12-8-17)23-27-20(24(2,3)4)13-21(29(23)28-15)30-14-16-5-9-18(25)10-6-16/h5-13H,14H2,1-4H3 |
InChI-Schlüssel |
CUPWZFJAQMKGPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111158.png)
![(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15111173.png)
![6-Tert-butylspiro[2.5]octan-1-amine](/img/structure/B15111176.png)
![5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B15111180.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide](/img/structure/B15111194.png)

![10-acetyl-3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15111202.png)
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate](/img/structure/B15111204.png)


![1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol](/img/structure/B15111228.png)
![3,5-diphenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111232.png)
![2-{2-[2-(1,3-Dioxoisoindol-2-YL)ethoxy]ethyl}isoindole-1,3-dione](/img/structure/B15111234.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111244.png)
